1'-(cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(Cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a cyclohexylsulfonyl group and an isobenzofuran-piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Isobenzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxybenzyl alcohol derivatives using hypervalent iodine reagents.
Introduction of the Piperidinone Ring: The piperidinone ring can be introduced via a cyclization reaction involving appropriate amine precursors and carbonyl compounds.
Attachment of the Cyclohexylsulfonyl Group: This step involves the reaction of cyclohexylsulfonyl chloride with the intermediate compound, typically under basic conditions using reagents like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1’-(Cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(Cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1’-(cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylsulfonyl Chloride: A simpler compound with similar sulfonyl functionality.
Isobenzofuran Derivatives: Compounds with similar core structures but different substituents.
Piperidinone Derivatives: Compounds with similar piperidinone rings but different functional groups.
Uniqueness
1’-(Cyclohexylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
1'-cyclohexylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c20-17-15-8-4-5-9-16(15)18(23-17)10-12-19(13-11-18)24(21,22)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFXATKSXCVXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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